DMTr-LNA-U-3-CED-Phosphora
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Overview
Description
DMTr-LNA-U-3-CED-Phosphora, also known as (1R,3R,4R,7S)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-(4-hydroxy-2-oxopyrimidin-1(2H)-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite, is a phosphoramidite monomer used in the synthesis of oligonucleotides. This compound is particularly significant in the field of Locked Nucleic Acid (LNA) oligonucleotide synthesis, which involves the incorporation of a ribonucleoside linked by a methylene unit between the 2’-oxygen and 4’-carbon atoms, mirroring DNA polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DMTr-LNA-U-3-CED-Phosphora involves multiple steps, starting with the preparation of the core nucleoside structure. The key steps include:
Protection of the hydroxyl groups: The hydroxyl groups of the nucleoside are protected using dimethoxytrityl chloride (DMTr-Cl) to form the DMTr-protected nucleoside.
Formation of the LNA structure: The LNA structure is formed by introducing a methylene bridge between the 2’-oxygen and 4’-carbon atoms of the ribonucleoside.
Phosphitylation: The final step involves the phosphitylation of the 3’-hydroxyl group using 2-cyanoethyl diisopropylchlorophosphoramidite under anhydrous conditions
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These reactors are used to carry out the protection, LNA formation, and phosphitylation steps.
Purification: The product is purified using chromatographic techniques to achieve high purity levels (≥95%).
Chemical Reactions Analysis
Types of Reactions: DMTr-LNA-U-3-CED-Phosphora undergoes several types of chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The DMTr group can be removed under acidic conditions to expose the hydroxyl group for further reactions
Common Reagents and Conditions:
Oxidation: Iodine in the presence of water and pyridine is commonly used for the oxidation of the phosphoramidite group.
Deprotection: Trifluoroacetic acid (TFA) is used to remove the DMTr group
Major Products:
Oxidation: The major product is the corresponding phosphate derivative.
Deprotection: The major product is the deprotected nucleoside ready for further coupling reactions
Scientific Research Applications
DMTr-LNA-U-3-CED-Phosphora has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: It is employed in the development of antisense oligonucleotides and small interfering RNA (siRNA) for gene silencing.
Medicine: It is used in the design of therapeutic oligonucleotides for the treatment of genetic disorders and viral infections.
Industry: It is utilized in the production of diagnostic probes and biosensors .
Mechanism of Action
The mechanism of action of DMTr-LNA-U-3-CED-Phosphora involves its incorporation into oligonucleotides, which enhances their binding affinity and stability. The locked nucleic acid (LNA) structure increases the thermal stability of the oligonucleotide duplexes, making them more resistant to enzymatic degradation. This results in improved efficacy in gene silencing and other therapeutic applications .
Comparison with Similar Compounds
- DMTr-LNA-G-3-CED-Phosphoramidite
- DMTr-LNA-A-3-CED-Phosphoramidite
- DMTr-LNA-C-3-CED-Phosphoramidite
Comparison: DMTr-LNA-U-3-CED-Phosphora is unique due to its uridine base, which provides specific binding properties and stability. Compared to other LNA phosphoramidites, it offers distinct advantages in terms of binding affinity and resistance to nucleases .
Properties
Molecular Formula |
C40H47N4O9P |
---|---|
Molecular Weight |
758.8 g/mol |
IUPAC Name |
3-[[(1R,3R,4S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H47N4O9P/c1-27(2)44(28(3)4)54(51-24-10-22-41)53-36-35-37(43-23-21-34(45)42-38(43)46)52-39(36,25-49-35)26-50-40(29-11-8-7-9-12-29,30-13-17-32(47-5)18-14-30)31-15-19-33(48-6)20-16-31/h7-9,11-21,23,27-28,35-37H,10,24-26H2,1-6H3,(H,42,45,46)/t35-,36?,37+,39+,54?/m0/s1 |
InChI Key |
ROCIJWWVBQZMMI-ZQXXGORGSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H]2[C@@H](O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=O)NC6=O |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=O)NC6=O |
Origin of Product |
United States |
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